REACTION_CXSMILES
|
[CH:1]([C:5]([CH3:10])([CH2:8][OH:9])[CH2:6][OH:7])([CH2:3][CH3:4])[CH3:2].[CH3:11][CH:12]1[CH:17]=[C:16]([CH3:18])[CH2:15][CH2:14][CH:13]1[CH:19]=O>>[CH:1]([C:5]1([CH3:10])[CH2:8][O:9][CH:19]([CH:13]2[CH2:14][CH2:15][C:16]([CH3:18])=[CH:17][CH:12]2[CH3:11])[O:7][CH2:6]1)([CH2:3][CH3:4])[CH3:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(CC)C(CO)(CO)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1C(CCC(=C1)C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(CC)C1(COC(OC1)C1C(C=C(CC1)C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |